5-Ethyl-2-(ethylsulfanyl)phenol

Descripción

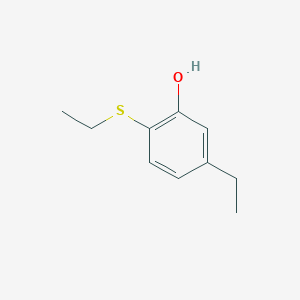

5-Ethyl-2-(ethylsulfanyl)phenol is a phenolic compound featuring an ethyl group at the 5-position and an ethylsulfanyl (-S-C₂H₅) substituent at the 2-position of the aromatic ring. Such structural attributes are common in bioactive molecules, where the sulfanyl group enhances membrane permeability and modulates reactivity .

Propiedades

Número CAS |

82572-20-1 |

|---|---|

Fórmula molecular |

C10H14OS |

Peso molecular |

182.28 g/mol |

Nombre IUPAC |

5-ethyl-2-ethylsulfanylphenol |

InChI |

InChI=1S/C10H14OS/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 |

Clave InChI |

QDSPKGYIZNBAHC-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(C=C1)SCC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 5-Ethyl-2-(ethylsulfanyl)phenol and related compounds:

Key Findings

Antioxidant Activity

- Thiosemicarbazide-Triazole Derivatives (e.g., compound 3 in ): Exhibit superior radical scavenging (IC₅₀ = 0.22 µg/mL in DPPH assay) and reducing power (FRAP = 3054 µM/100 g) compared to gallic acid. The triazole ring and sulfanyl group synergize to enhance electron donation .

- This compound: The phenol group likely provides comparable or superior antioxidant activity due to its hydroxyl radical scavenging capacity, though experimental validation is needed.

Pharmacological Potential

- 5-(Ethylsulfonyl)-2-methoxyaniline: A VEGFR2 fragment, its sulfonyl group improves stability but reduces nucleophilicity compared to sulfanyl analogs. The methoxy group further decreases acidity (pKa ~4.5 for aniline vs. ~10 for phenol) .

- The ethylsulfanyl group may aid in hydrophobic interactions .

Antimicrobial Activity

- 1,3,4-Oxadiazole Derivatives: Thioether groups in oxadiazoles improve membrane penetration, aiding antibacterial action. The phenol analog’s hydroxyl group could enhance solubility but reduce lipophilicity compared to heterocyclic cores .

Physicochemical Properties

- Solubility: Sulfanyl groups (logP ~2.5) increase lipophilicity compared to sulfonyl (logP ~1.8). Phenol derivatives are more water-soluble than anilines due to higher acidity .

- Acidity: The hydroxyl group in this compound (pKa ~10) is more acidic than aniline derivatives (pKa ~4.5), facilitating deprotonation in physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.